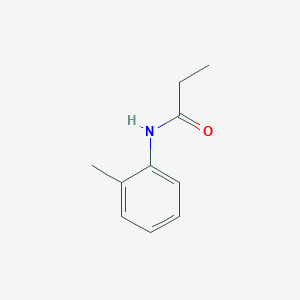

N-(2-methylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZZQDJPLCJMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308475 | |

| Record name | N-(2-Methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19343-15-8 | |

| Record name | NSC204322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 2 Methylphenyl Propanamide and Its Structural Analogues

Classical and Contemporary Synthetic Routes to N-(2-methylphenyl)propanamide

The synthesis of this compound is fundamentally centered on the formation of an amide bond between an amine and a carboxylic acid derivative.

Amidation Reactions and Reagent Selection

The most conventional and widely practiced method for synthesizing this compound is the acylation of o-toluidine (B26562). This nucleophilic acyl substitution reaction typically employs a propanoyl halide, such as propanoyl chloride, or propanoic anhydride (B1165640) as the acylating agent. The reaction of o-toluidine with 2-chloropropionyl chloride is a documented pathway for producing a related intermediate, 2-chloro-N-(2-methylphenyl)propanamide.

The choice of reagent is critical. Acyl chlorides are highly reactive and facilitate rapid reaction, often at room temperature or with gentle heating. libretexts.org The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the unreacted amine, which would render it non-nucleophilic. libretexts.org For this purpose, a base is typically added. Common choices include tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate or sodium carbonate. google.comgoogle.com A patent for a related synthesis specifies using potassium carbonate in acetone (B3395972). google.com

An alternative to acyl halides is the use of carboxylic acids directly, activated by coupling agents. Reagents like N,N'-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are used to facilitate amide bond formation, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include solvent, temperature, and the stoichiometry of reactants and bases.

For the reaction between o-toluidine and 2-chloropropionyl chloride, a patented method describes dissolving o-toluidine and potassium carbonate in acetone under an ice-water bath, followed by the dropwise addition of the acyl chloride. google.comgoogle.com The temperature is controlled between 20-30°C, and the reaction proceeds at room temperature for 2-3 hours. google.comgoogle.com The molar ratio of o-toluidine to 2-chloropropionyl chloride to potassium carbonate is specified as 1:1-1.5:1-3. google.com Using sodium carbonate as the base has also been shown to produce the intermediate with a yield of 82%. google.comgoogle.com

The choice of solvent can significantly influence reaction outcomes. Toluene (B28343) has been identified as an optimal solvent in some N-arylamide syntheses. mdpi.com The removal of water, a byproduct of direct amidation from carboxylic acids, is essential and can be achieved using molecular sieves or azeotropic distillation. mdpi.com

Table 1: Optimization of Reaction Parameters for Amidation

| Parameter | Condition/Reagent | Rationale/Observation | Reference |

|---|---|---|---|

| Reactants | o-Toluidine and Propanoyl Chloride/2-Chloropropionyl Chloride | Standard reactants for forming the target amide backbone. | google.com |

| Base | Potassium Carbonate or Sodium Carbonate | Neutralizes HCl byproduct. Molar ratio to o-toluidine of 1-3 is optimal. | google.com |

| Solvent | Acetone or Toluene | Acetone is effective for the reaction with acyl chlorides. Toluene can be superior in other N-arylamide syntheses. | google.commdpi.com |

| Temperature | 0-30°C followed by room temperature | Initial cooling controls the exothermic reaction, followed by completion at ambient temperature. | google.com |

| Yield | Up to 82% reported for intermediate synthesis. | Demonstrates the efficiency of the classical method under optimized conditions. | google.com |

Novel Approaches in Propanamide Synthesis

Modern synthetic chemistry seeks more efficient, sustainable, and versatile methods for amide bond formation, moving beyond classical approaches.

Catalytic Strategies in Amide Bond Formation

Catalytic methods for forming N-aryl amides are of significant interest as they can offer milder reaction conditions and improved atom economy. researchgate.net

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amidation is a powerful method for C-N bond formation, coupling amides with aryl halides. syr.edu This has been extended to N-arylation of amides using palladium catalysts with specialized phosphine (B1218219) ligands like JohnPhos. nih.gov The general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by ligand exchange with the deprotonated amide and subsequent reductive elimination to yield the N-aryl amide product. syr.edu Nickel-based catalysts have also been developed for the direct amidation of esters. mdpi.com

Boron-Based Catalysts: Aryl boronic acids have emerged as effective catalysts for the dehydrative amidation of carboxylic acids and amines. For instance, 2,4-bis(trifluoromethyl)phenyl boronic acid has been used to catalyze the condensation of aryl amines and aryl acids under microwave conditions. researchgate.net Tris(pentafluorophenyl)borane is another potent catalyst for direct dehydrative amidation. acs.org

Copper-Catalyzed Reactions: Ligand-free, copper-catalyzed methods provide an economical route for ipso-amidation of arylboronic acids with nitriles, which act as amide precursors after in-situ hydrolysis. sci-hub.se

Metal-Free Approaches: Transition-metal-free strategies have been developed, such as the reaction of aryltriazenes with acetonitrile (B52724) using a Brønsted acidic ionic liquid as a promoter, which proceeds under ambient conditions. researchgate.netarabjchem.org

Continuous Flow Synthesis Applications for Related Propanamides

Continuous flow chemistry offers significant advantages for the synthesis of amides, including enhanced safety, scalability, and process control. researchgate.net While specific data on this compound is limited, the principles are broadly applicable.

A solvent-free continuous flow protocol for amide synthesis has been developed using EDC·HCl as the coupling reagent in a screw reactor. This method allows for almost complete conversion with residence times of 30-300 seconds and has been used to synthesize various derivatives on a scale of up to 100g with an average yield of 90%. rsc.org Flow processes are particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of various amides, including pyrazinamide (B1679903) derivatives, has been successfully demonstrated in continuous-flow systems, sometimes employing enzymatic catalysts. researchgate.net This technology is also being explored for multi-step syntheses, which could be applied to produce complex propanamide derivatives. researchgate.net

Derivatization Strategies and Functional Group Transformations

This compound and its analogues can undergo various chemical transformations to create a diverse range of derivatives. These modifications can target the aromatic ring, the amide linkage, or the alkyl chain.

Aromatic Ring Functionalization: The aromatic ring of N-aryl amides is susceptible to electrophilic substitution. However, traditional halogenation often leads to mixtures of ortho and para isomers. nih.gov To achieve higher regioselectivity, strategies like directed ortho-metalation or oxidative halodeboronation can be employed. nih.govacs.org For example, a boron-mediated protocol allows for highly regioselective ortho-iodination of N-aryl amides. nih.gov An electrochemical method has also been developed for the para-selective hydroxylation of N-arylamides without catalysts or oxidants. rsc.org

Transformations at the Amide Bond: The amide bond itself, while generally stable, can be subjected to specific transformations. chinesechemsoc.org Reduction of the amide group using powerful reducing agents like lithium aluminum hydride (LiAlH4) can convert the propanamide into the corresponding secondary amine, N-propyl-2-methylaniline.

Modifications of the Propyl Chain: The propyl group can also be a site for functionalization. For instance, the synthesis of 2-hydroxy-3,3-dimethoxy-N-(o-tolyl)butanamide demonstrates that complex functional groups can be built upon the N-aryl amide core. acs.org The synthesis of related compounds like 2-bromo-N-(m-tolyl)propanamide highlights the possibility of introducing functional handles like halogens on the alkyl chain for further reactions. nih.govchemscene.com

Intramolecular Cyclizations: N-aryl amides can be precursors for heterocyclic structures. For example, N-aryl pivalamides can undergo intramolecular cyclization catalyzed by an acid to form pharmaceutically relevant dibenzoazepines. acs.org Similarly, N-arylacrylamides can undergo cascade cyclization processes to form complex indolin-2-ones. beilstein-journals.org

Table 2: Summary of Derivatization Strategies

| Transformation Type | Reaction | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Ring Functionalization | Ortho-iodination | Boron-mediated halodeboronation | Ortho-iodo-N-aryl amides | nih.gov |

| Aromatic Ring Functionalization | Para-hydroxylation | Electrochemical, catalyst-free | Para-hydroxy-N-aryl amides | rsc.org |

| Amide Bond Transformation | Reduction | Lithium aluminum hydride (LiAlH4) | Secondary amines | |

| Alkyl Chain Functionalization | Halogenation | e.g., Reaction with 2-bromo-2-methylpropanoyl bromide | α-halo-N-aryl amides | nih.gov |

| Intramolecular Cyclization | Pictet-Spengler type | Acid-catalyzed | Dibenzoazepines | acs.org |

Electrophilic and Nucleophilic Substitution Reactions

The this compound structure and its analogues are amenable to both electrophilic and nucleophilic substitution reactions, targeting either the aromatic ring or side-chain functionalities.

Electrophilic Aromatic Substitution: The tolyl group in this compound is activated towards electrophilic attack. The amide functionality (–NHCOR) is an ortho-, para-directing group, while the methyl group is also an ortho-, para-director. libretexts.org This directing effect is observed in various structural analogues. For instance, the aromatic ring of analogues like N,2-dimethyl-N-(4-methylphenyl)propanamide can undergo electrophilic substitution reactions such as nitration and halogenation. Similarly, electrophilic substitution on the aromatic ring of 2-amino-N-[1-(2-methylphenyl)ethyl]propanamide allows for modifications like halogenation or nitration. evitachem.com

Nucleophilic Substitution: Nucleophilic substitution is a prominent reaction pathway for derivatives of this compound, particularly those bearing a suitable leaving group. A key example is 2-chloro-N-(2-methylphenyl)propanamide, where the chlorine atom is readily displaced by various nucleophiles. nih.gov This reactivity is fundamental in the synthesis of more complex molecules. For example, the reaction of 2-chloro-N-arylpropanamides with 1-(3-nitropyridin-2-yl)piperazine (B1350711) in acetonitrile, using potassium carbonate as a base, yields N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives. nih.gov This highlights the utility of nucleophilic substitution in creating larger, functionalized structures. nih.gov The general principle involves a stronger nucleophile replacing a weaker one, known as the leaving group. byjus.com These reactions typically proceed through an addition-elimination mechanism at the acyl carbon. masterorganicchemistry.com

Table 1: Substitution Reactions of this compound Analogues

| Analogue/Derivative | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| 2-chloro-N-(2-methylphenyl)propanamide | Nucleophilic Substitution | Amines, thiols, alkoxides | Substituted propanamides (e.g., 2-amino-, 2-thio-, 2-alkoxy- derivatives) |

| N,2-dimethyl-N-(4-methylphenyl)propanamide | Electrophilic Aromatic Substitution | Nitric acid (HNO₃), Bromine (Br₂) | Nitro or halogenated derivatives |

| 2-amino-N-[1-(2-methylphenyl)ethyl]propanamide | Electrophilic Aromatic Substitution | Halogens, Nitrating agents | Halogenated or nitrated aromatic ring derivatives |

| 2-chloro-N-(ortho-tolyl)propanamide | Nucleophilic Substitution | 1-(3-nitropyridin-2-yl)piperazine, K₂CO₃ | N-(ortho-Tolyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide |

Oxidation and Reduction Pathways

The functional groups within this compound and its analogues offer sites for both oxidation and reduction, leading to a variety of molecular transformations.

Oxidation: The methyl group on the aromatic ring is susceptible to oxidation. In the analogue 2-chloro-N-(2-methylphenyl)propanamide, this methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Similarly, for N,2-dimethyl-N-(4-methylphenyl)propanamide, oxidation can convert the methyl group into a carboxylic acid. Other structural analogues containing different functional groups also exhibit oxidative potential; for example, the amino group in 2-amino-N-[1-(2-methylphenyl)ethyl]propanamide can be oxidized to form nitroso or nitro derivatives. evitachem.com

Reduction: The amide functional group is a primary target for reduction. The amide in N-aryl amides can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This reaction converts this compound into N-(2-methylphenyl)propan-1-amine. For analogues with other reducible groups, such as N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, the carbonyl group can be selectively reduced to an alcohol with reagents like sodium borohydride. smolecule.com The classical method for preparing amines from nitro compounds involves reduction, which can be followed by acylation to form N-aryl amides in a two-step process. rsc.org More direct, one-pot methods have also been developed to convert nitroarenes into N-aryl amides using reagents like trichlorosilane. rsc.orgnih.gov

Table 2: Oxidation and Reduction of this compound and its Analogues

| Analogue/Derivative | Reaction Type | Reagents | Major Product(s) |

|---|---|---|---|

| 2-chloro-N-(2-methylphenyl)propanamide | Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic acid (from methyl group oxidation) |

| 2-chloro-N-(2-methylphenyl)propanamide | Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Corresponding amine or alcohol |

| N,2-dimethyl-N-(4-methylphenyl)propanamide | Reduction | Lithium aluminum hydride (LiAlH₄) | Corresponding amine |

| N-(2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide | Reduction | Sodium borohydride (NaBH₄) | Corresponding alcohol (from carbonyl reduction) |

| 2-amino-N-[1-(2-methylphenyl)ethyl]propanamide | Oxidation | Potassium permanganate (KMnO₄) | Nitroso or nitro derivatives (from amino group oxidation) |

Formation of Complex Scaffolds Utilizing this compound Precursors

This compound and its derivatives serve as valuable building blocks in organic synthesis for the construction of more elaborate and complex molecular structures, particularly in the fields of pharmaceuticals and agrochemicals. vulcanchem.com

The reactivity of its derivatives allows for their incorporation into larger scaffolds. For instance, 2-chloro-N-(2-methylphenyl)propanamide is a key intermediate in the synthesis of various compounds. Its ability to undergo nucleophilic substitution makes it a versatile precursor for creating molecules with diverse functionalities, including pyridylpiperazine hybrids with potential biological activity. nih.gov An example is the synthesis of Aptocaine, or 2-(Pyrrolidin-1-yl)-N-(o-tolyl)propanamide, from a propanamide precursor. bldpharm.com

Structural analogues are also widely used. N-(p-tolyl)acrylamide, an isomer, can react with cyclohexanone (B45756) to form 3-(4-chlorophenyl)-3-(2-oxocyclohexyl)-N-(p-tolyl)propanamide. ekb.eg It can also be used in multicomponent reactions, for example, with glycine (B1666218) and isatin (B1672199) to create complex spiro[indoline-2,2'-pyrrolidine] heterocycles. ekb.eg Furthermore, the this compound moiety is found within larger, complex structures such as 3-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-(2-methylphenyl)propanamide, indicating its use in the synthesis of benzodiazepine-based scaffolds.

Table 3: Examples of Complex Scaffolds from this compound Precursors

| Precursor | Reaction Type | Key Reagents/Reactants | Resulting Complex Scaffold |

|---|---|---|---|

| 2-chloro-N-(ortho-tolyl)propanamide | Nucleophilic Substitution | 1-(3-nitropyridin-2-yl)piperazine | Pyridylpiperazine hybrid derivative nih.gov |

| 2-chloro-N-(o-tolyl)propanamide | Nucleophilic Substitution | Pyrrolidine | 2-(Pyrrolidin-1-yl)-N-(o-tolyl)propanamide (Aptocaine) bldpharm.com |

| N-(p-tolyl)acrylamide derivative | Michael Addition/Cyclization | Glycine, Isatin | Spiro[indoline-2,2'-pyrrolidine] derivative ekb.eg |

| This compound moiety | Multistep Synthesis | Various | 1,4-Benzodiazepine derivative |

Advanced Spectroscopic and Structural Characterization of N 2 Methylphenyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a primary tool for determining the solution-state structure and conformational dynamics of N-(2-methylphenyl)propanamide. The amide bond's partial double-bond character can lead to hindered rotation, potentially resulting in the presence of distinct cis and trans rotamers, which would be observable by NMR if the rate of interconversion is slow on the NMR timescale. scielo.br

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the N-H proton, and the protons of the ethyl and methyl groups. The chemical environment of these protons provides clues to the molecule's predominant conformation. For instance, the aromatic protons would appear as a complex multiplet, while the ethyl group would typically present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The N-H proton usually appears as a broad singlet. pearson.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. docbrown.info The number of distinct signals confirms the number of unique carbon environments. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly informative about the electronic structure.

Computational studies on the closely related N-phenylpropanamide have been used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which show good correlation with experimental data when appropriate solvents are considered in the model. dergipark.org.tr Similar DFT-based calculations can aid in the assignment of spectra for this compound and help in conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges and data from analogous compounds. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~173-175 |

| Aromatic C (quaternary, C-NH) | - | ~135-137 |

| Aromatic C (quaternary, C-CH₃) | - | ~128-130 |

| Aromatic CH | ~7.1-7.4 | ~125-127 |

| Amide N-H | ~7.5-8.5 (broad singlet) | - |

| Methylene (-CH₂) | ~2.3-2.5 (quartet) | ~29-31 |

| Phenyl Methyl (-CH₃) | ~2.2-2.4 (singlet) | ~17-19 |

| Ethyl Methyl (-CH₃) | ~1.1-1.3 (triplet) | ~9-11 |

Vibrational Spectroscopy (FT-IR, FT-Raman) and DFT-Assisted Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. nih.gov The analysis of these spectra is greatly enhanced by computational methods, such as Density Functional Theory (DFT), which can calculate harmonic vibrational frequencies and help in the definitive assignment of spectral bands. niscpr.res.in

For this compound, key vibrational modes include:

N-H Stretch: A characteristic band in the FT-IR spectrum, typically found in the 3300-3500 cm⁻¹ region. Hydrogen bonding can cause this peak to broaden. pearson.comdocbrown.info

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups are observed just below 3000 cm⁻¹. mdpi.com

Amide I Band: This is a strong and characteristic absorption in the FT-IR spectrum, primarily due to the C=O stretching vibration, typically occurring between 1640 and 1690 cm⁻¹. docbrown.inforsc.org Its position is sensitive to the local environment and hydrogen bonding.

Amide II Band: Found between 1510 and 1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. rsc.org

Amide III Band: This is a more complex vibration involving C-N stretching and N-H bending, appearing in the 1250-1350 cm⁻¹ range. rsc.org

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), allow for the simulation of the IR and Raman spectra. nih.govresearchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, providing a detailed understanding of its vibrational characteristics. researchgate.net

Table 2: Key Vibrational Frequencies and Assignments for this compound (Note: Wavenumbers are based on typical ranges for amides and substituted benzenes and data from analogous compounds.)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Description |

| N-H Stretch | 3300 - 3500 | Stretching of the N-H bond |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 2850 - 2980 | Asymmetric and symmetric stretching of C-H in CH₃ and CH₂ groups |

| Amide I | 1640 - 1690 | C=O stretching |

| Amide II | 1510 - 1570 | N-H bending and C-N stretching |

| C=C Stretch (Aromatic) | 1450 - 1600 | Phenyl ring stretching |

| Amide III | 1250 - 1350 | C-N stretching and N-H bending |

Mass Spectrometry for Elucidating Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that occur upon ionization. chemguide.co.uk For this compound (molar mass ≈ 163.22 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M•⁺) at m/z 163.

The fragmentation of the molecular ion is predictable based on the structure of the amide. Common fragmentation pathways for amides include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group. This would lead to the loss of an ethyl radical (•CH₂CH₃, mass 29), resulting in a fragment ion at m/z 134.

McLafferty Rearrangement: This is a characteristic fragmentation for amides with a sufficiently long alkyl chain, though it may be less favored here.

Cleavage of the Amide Bond: Scission of the C-N bond can occur. Cleavage could lead to the formation of a propanoyl cation ([CH₃CH₂CO]⁺, m/z 57) or a 2-methylaniline radical cation. libretexts.org

Formation of an Acylium Ion: A prominent peak is often observed due to the formation of an acylium ion. Loss of the 2-methylphenylamino radical would result in the [CH₃CH₂C=O]⁺ ion at m/z 57. docbrown.info

Benzylic Cleavage: Fragmentation can also be directed by the aromatic ring, potentially leading to ions characteristic of a tolyl group.

The relative abundance of these fragment ions provides a "fingerprint" that helps confirm the molecule's identity. whitman.edu

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion (M•⁺) |

| 134 | [C₈H₈NO]⁺ | Loss of ethyl radical (•C₂H₅) via alpha-cleavage |

| 106 | [C₇H₈N]⁺ | Cleavage leading to 2-methylaniline ion |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene (B28343) derivatives |

| 57 | [C₃H₅O]⁺ | Propanoyl cation ([CH₃CH₂CO]⁺) via C-N cleavage |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

For this compound, a crystallographic study would reveal:

The planarity of the amide group.

The dihedral angle between the plane of the amide group and the plane of the 2-methylphenyl ring.

The specific conformation of the propanamide side chain.

Intermolecular hydrogen bonds, likely involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor, which can form chains or dimeric structures within the crystal lattice. nih.gov

While specific crystal structure data for this compound was not found in the searched literature, studies on analogous compounds, such as N-(2,6-dimethylphenyl)-N-(2-keto-1-methylbutyl)-3-hydroxypropanamide, demonstrate the power of this technique in defining the precise geometry and intermolecular connections in related structures. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

This compound itself is an achiral molecule and therefore does not exhibit optical activity. However, chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), would be essential for analyzing chiral derivatives. nih.gov

Chirality could be introduced into the molecule, for example, by substitution on the propanamide chain, as seen in 2-chloro-N-(2-methylphenyl)propanamide or 2-bromo-N-(2-methylphenyl)propanamide. nih.govcymitquimica.com For these chiral derivatives, chiroptical methods would be indispensable for:

Determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Assigning the absolute configuration of the stereocenter.

Studying stereoselective interactions with other chiral molecules, such as biological receptors.

The techniques measure the differential absorption (CD) or emission (CPL) of left and right circularly polarized light, providing information that is unique to the stereochemistry of the molecule. nih.gov

Computational and Theoretical Chemistry of N 2 Methylphenyl Propanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For N-(2-methylphenyl)propanamide, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement (conformation) in the ground state. These calculations optimize the molecule's geometry by finding the minimum energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized structure serves as the foundation for further computational analyses, including the prediction of spectroscopic properties and reactivity.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated from the optimized molecular structure. These frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds (e.g., C=O, N-H, C-N). The calculated harmonic vibrational wavenumbers are often scaled by a factor to better match experimental FT-IR and Raman spectra sunway.edu.my. The potential energy distribution (PED) analysis is used to make precise assignments for the observed vibrational bands sunway.edu.my.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to predict the 1H and 13C NMR chemical shifts sunway.edu.mynih.gov. These calculations provide theoretical spectra that are invaluable for interpreting experimental results and confirming the molecular structure sunway.edu.my.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption properties of the molecule, such as the maximum absorption wavelengths (λmax) and oscillator strengths sunway.edu.my. This analysis helps to understand the electronic transitions occurring within the molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) sunway.edu.mynih.gov.

Below is an example table of theoretical spectroscopic data for a related compound, N-phenylpropanamide, calculated using the B3LYP/6-311+G(d,p) method, which illustrates the type of information obtainable for this compound.

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative Example) |

|---|---|---|

| FT-IR | ν(N-H) stretch | ~3437 cm-1 |

| ν(C=O) stretch | ~1710 cm-1 | |

| 1H NMR | δ(N-H) | ~8.89 ppm |

| δ(Aromatic C-H) | 7.09 - 7.55 ppm | |

| 13C NMR | δ(C=O) | ~172.5 ppm |

| δ(Aromatic C) | 120.2 - 138.4 ppm | |

| UV-Vis | λmax | ~241 nm |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) acts as an electron donor, while the lowest unoccupied molecular orbital (LUMO) acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule nih.gov. For a related acetamide (B32628) derivative, the calculated HOMO–LUMO energy gap was found to be 5.0452 eV nih.gov.

The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors, which quantify different aspects of a molecule's reactivity nih.govresearchgate.net. These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Key reactivity descriptors are calculated using the following formulas, based on HOMO and LUMO energies:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering of a system when it accepts electrons. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time researchgate.net. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the evolution of the system's conformation nih.gov. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable and frequently occurring shapes.

Key areas of flexibility in this compound include the rotation around the N-C(aryl) single bond and the C(O)-N amide bond. MD simulations can map the potential energy surface associated with these rotations, revealing energy minima that correspond to stable conformers and the energy barriers that separate them researchgate.net. This information is critical for understanding how the molecule's shape influences its interactions with its environment. While specific MD studies on this compound are not widely available, the technique is well-suited to investigate its dynamic behavior in various solvents or at interfaces, providing a deeper understanding of its conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity anaxlab.comresearchgate.net. Although this article does not delve into specific biological activities, QSAR provides a framework for gaining biological insights from molecular structure.

A QSAR model for a class of compounds like N-aryl amides would be developed by first calculating a set of molecular descriptors for each compound in a training set with known in vitro mechanistic data nih.gov. These descriptors can be categorized as:

Topological: Describing the atomic connectivity.

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Electronic: Derived from quantum chemical calculations, like dipole moment or atomic charges.

Steric/3D: Describing the three-dimensional shape of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a predictive model is built that correlates a selection of these descriptors with the observed activity researchgate.netchemicalbook.com. The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds and to provide insight into which structural features are important for the mechanistic activity. For this compound, a QSAR model could reveal how the ortho-methyl group influences its properties in a way that might affect its interaction with a biological target.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires the three-dimensional coordinates of atoms from a crystal structure determination, typically via X-ray diffraction. While a crystal structure for this compound is not publicly documented, the methodology can be described based on studies of analogous compounds, such as 2-chloro-N-(p-tolyl)propanamide nih.govanaxlab.com.

The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. This surface can be mapped with various properties, most notably d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating regions of significant interaction like hydrogen bonds nih.gov.

The following table shows an illustrative breakdown of intermolecular contacts for a related N-aryl amide, demonstrating the quantitative data obtained from Hirshfeld analysis.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 53.8% |

| C···H / H···C | 21.7% |

| O···H / H···O | 10.8% |

| N···H / H···N | 13.6% |

| Other | <1% |

Mechanistic Investigations of Biological Activity: in Vitro Studies of N 2 Methylphenyl Propanamide and Its Analogs

Enzyme Inhibition Kinetics and Mechanism of Action

The interaction of N-(2-methylphenyl)propanamide and its related compounds with several key enzymes has been investigated to understand their inhibitory potential and mechanisms. These studies provide insights into how structural modifications influence the mode of action, ranging from competitive to non-competitive inhibition.

Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS) Inhibition

Currently, there is a lack of specific research findings in the available scientific literature detailing the direct inhibitory effects of this compound on Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the breakdown of anandamide (B1667382) and other fatty acid amides. nih.gov The inhibition of FAAH is a promising strategy for managing pain and inflammation. mdpi.com Studies on analogs of this compound, specifically N-(heteroaryl) propanamides, have revealed potent inhibitory activity against FAAH. nih.gov

Kinetic analyses of these propanamide derivatives have demonstrated that subtle changes to the chemical structure can significantly alter the mechanism of inhibition. For example, the 2-amino-3-methylpyridinamide derivative (TPA1) acts as a competitive inhibitor of FAAH. In contrast, its analog featuring a 2-amino-3-chloropyridine (B188170) ring (TPA14) exhibits a non-competitive inhibition mode. nih.gov This highlights the sensitivity of the enzyme's active and allosteric sites to the ligand structure. The potency of these compounds ranges from the nanomolar to the micromolar level. nih.gov

Table 1: FAAH Inhibition by Propanamide Analogs

| Compound | Inhibition Mode | IC₅₀ (µM) |

|---|---|---|

| TPA1 | Competitive | Data not specified |

| TPA14 | Non-competitive | Data not specified |

| N-(heteroaryl)-2-(4-((2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propanamides | Varies | Nanomolar to micromolar range |

Urease Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with bacteria like Helicobacter pylori. nih.gov Research into urease inhibitors has shown that propanamide derivatives can exhibit significant inhibitory activity. A study on bi-heterocyclic propanamides, synthesized by S-substitution of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, demonstrated promising activity against the urease enzyme. nih.gov

Furthermore, propanamide-sulfonamide conjugates have been evaluated for their in vitro anti-urease action, with all tested conjugates showing effectiveness against the enzyme. nih.gov The structure-activity relationship (SAR) indicated that substitutions on the sulfonamide component, such as pyrimidine (B1678525) and guanidine (B92328) groups, resulted in excellent urease inhibition, with IC₅₀ values in the low micromolar range, comparable to or better than the standard inhibitor thiourea. nih.gov

Table 2: Urease Inhibition by Propanamide-Sulfonamide Conjugates

| Compound (Sulfonamide Substituent) | IC₅₀ (µM) |

|---|---|

| Thiourea (Standard) | 22.61 |

| Amino (3) | 6.69 ± 0.11 |

| Pyrimidine (6) | 4.08 ± 0.10 |

| Methylpyrimidine (7) | 16.57 ± 0.14 |

| Guanidine (10) | 5.06 ± 0.29 |

Acyl-Cholesterol Acyltransferase (ACAT) Inhibition

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for cholesterol esterification and is a target for hypercholesterolemia treatment. lookchem.com While direct studies on this compound are limited, research on structurally related compounds provides insight into potential inhibitory activity. Structure-activity relationship studies of substituted ω-ketoamides, which share a similar backbone, have been performed. lookchem.com Additionally, N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas have been identified as a novel class of potent ACAT inhibitors. nih.gov SAR studies on these ureas revealed that substitutions on the N'-phenyl ring could enhance in vivo efficacy by improving absorption. nih.gov For instance, the parent unsubstituted compound was potent in vitro, and modifications to the phenyl ring led to inhibitors with only a slight decrease in potency. nih.gov

Table 3: ACAT Inhibition by a Structurally Related Urea Analog

| Compound | Inhibitory Activity (IC₅₀) |

|---|---|

| PD 129337 (N-phenyl-N'-(1-phenylcycloalkyl)urea analog) | 17 nM |

Keap1-Nrf2 Interaction Modulation

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Inhibition of the protein-protein interaction (PPI) between Keap1 and Nrf2 allows Nrf2 to activate the expression of antioxidant genes. nih.gov Small molecules that can disrupt this interaction are of significant therapeutic interest. Studies have identified N-phenyl-benzenesulfonamide derivatives as direct inhibitors of the Keap1-Nrf2 PPI. nih.gov For example, one such compound was found to have an IC₅₀ value of 2.7 µM in a confocal fluorescence polarization assay. nih.gov More recently, a series of phenyl bis-sulfonamide PPI inhibitors have been characterized, which bind to Keap1 at submicromolar concentrations. nih.gov These findings suggest that the N-phenyl scaffold, a core feature of this compound, is a viable starting point for designing Keap1-Nrf2 interaction modulators.

Table 4: Keap1-Nrf2 PPI Inhibition by N-Phenyl Analogs

| Compound Class | Inhibitory Activity (IC₅₀) |

|---|---|

| N-phenyl-benzenesulfonamide | 2.7 µM |

| Phenyl bis-sulfonamides | Submicromolar |

Protein-Ligand Interaction Studies and Binding Affinities

Molecular docking and other computational methods have been employed to elucidate the binding modes of this compound analogs with their protein targets. These studies reveal the specific molecular interactions that govern binding affinity and inhibitory mechanism.

For FAAH, docking studies of propanamide derivatives have helped rationalize their different inhibition modes. The binding of these ligands occurs within the enzyme's channels, including the membrane access channel (MAC) and the acyl-chain binding (ACB) channel. nih.gov The specific interactions within these channels dictate whether the inhibitor acts competitively or non-competitively. nih.govnih.gov

In the case of the Keap1-Nrf2 interaction, molecular docking, native mass spectrometry, and X-ray crystallography have confirmed that N-phenyl derivatives bind specifically within the Kelch domain of Keap1, which is the site of Nrf2 binding. nih.gov Structural studies of phenyl bis-sulfonamide inhibitors show they adopt a "peptidomimetic" conformation that mimics the binding of the native Nrf2 peptide. nih.gov This provides a structural basis for their inhibitory activity and offers a template for designing new, more potent inhibitors. nih.gov Docking studies on various phytochemicals have also highlighted that binding affinity with Keap1 is a strong predictor of Nrf2 activation. nih.gov

Table 5: Summary of Protein-Ligand Interaction Findings for Analogs

| Target Protein | Analog Class | Key Binding Site Interactions | Computational Method |

|---|---|---|---|

| FAAH | N-(heteroaryl) propanamides | Interactions within MAC and ACB channels | Molecular Docking, Molecular Dynamics nih.gov |

| Keap1 | N-phenyl-benzenesulfonamides | Binding in the Nrf2 binding cavity of the Kelch domain | X-ray Crystallography, Mass Spectrometry nih.gov |

| Keap1 | Phenyl bis-sulfonamides | "Peptidomimetic" conformation resembling the Keap1-Nrf2 peptide complex | Structural Studies nih.gov |

Receptor Binding Profiling and Modulatory Effects (e.g., Estrogen Receptors)

Despite the interest in the biological activities of N-arylpropanamides, a comprehensive search of publicly available scientific literature reveals a notable absence of data regarding the receptor binding profile of this compound and its close analogs. Specifically, there are no published in vitro studies detailing the binding affinity or modulatory effects of this compound on any receptors, including the estrogen receptor subtypes (ERα and ERβ).

Therefore, it is not possible to provide information on the specific receptor interactions, binding affinities (such as Ki, Kd, or IC50 values in the context of receptor binding), or any potential agonistic or antagonistic effects of this compound at the estrogen receptor or any other characterized receptor. This represents a significant gap in the current understanding of the compound's pharmacological profile.

Cellular Pathway Modulation (In Vitro Biochemical Assays)

While direct receptor binding data is unavailable, in vitro studies have provided insights into the cellular effects of N-arylpropanamides, the chemical class to which this compound belongs. Research has particularly focused on the antiparasitic properties of these compounds, demonstrating their ability to modulate cellular pathways essential for pathogen viability.

A notable study investigated the leishmanicidal activity of a series of N-arylpropanamides against various Leishmania species, the protozoan parasites responsible for leishmaniasis. These assays determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting parasite growth. The results from these biochemical assays indicate that N-arylpropanamides can interfere with cellular processes critical for the survival of these parasites.

One such study by de Morais et al. (2022) evaluated a range of N-arylpropanamides for their activity against the promastigote form of different Leishmania species. nih.gov While the specific data for this compound was not detailed in the available abstracts, the study highlights the potential of this class of compounds as leishmanicidal agents. nih.gov The antiparasitic activity observed in these in vitro models suggests that these compounds modulate one or more crucial cellular or biochemical pathways within the parasite. The precise molecular targets and the exact mechanisms of this cellular pathway modulation remain an area for further investigation.

Advanced Analytical Method Development for N 2 Methylphenyl Propanamide

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification

Chromatography is the cornerstone of purity assessment and quantification for organic compounds like N-(2-methylphenyl)propanamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that can resolve the main compound from structurally related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of moderately polar compounds such as this compound. The method's versatility allows for precise quantification and purity profiling. A typical RP-HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity.

Method development focuses on optimizing several parameters to achieve adequate separation (resolution) between the main peak and any impurity peaks. Key parameters include the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the buffer, column temperature, and the flow rate. sphinxsai.com Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. nih.gov For quantitative analysis, the method must be validated according to ICH guidelines, establishing its linearity, accuracy, precision, specificity, and robustness. sphinxsai.com Calibration curves are constructed by plotting the peak area against known concentrations of a reference standard to allow for the precise quantification of this compound in a sample. nih.gov

Gas Chromatography (GC): GC is particularly suitable for the analysis of volatile and thermally stable compounds. It is often employed to detect and quantify residual solvents or volatile organic impurities that may be present from the manufacturing process. ptfarm.plresearchgate.net The choice of a capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5), is common for separating a wide range of organic molecules. orientjchem.org

In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. thermofisher.com The column temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is frequently used for quantification due to its wide linear range and consistent response for hydrocarbons. researchgate.net For more definitive identification of unknown impurities, GC can be coupled with a Mass Spectrometer (GC-MS). orientjchem.org

Below is an interactive data table summarizing typical starting parameters for chromatographic analysis of anilide-type compounds.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water or Methanol:Buffer gradient | Elutes compounds from the column. nih.gov |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. sphinxsai.com |

| Detector | UV-Vis Diode Array Detector (DAD) at ~240 nm | Quantifies the analyte by measuring UV absorbance. sphinxsai.com |

| Temperature | 25-40 °C | Affects viscosity and separation efficiency. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Separates volatile compounds. orientjchem.org |

| Carrier Gas | Helium or Nitrogen | Mobile phase for carrying analytes through the column. thermofisher.com |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. thermofisher.com |

| Oven Program | Initial temp 60°C, ramp to 250°C | Separates compounds based on boiling points. orientjchem.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides quantitative (FID) or structural (MS) information. orientjchem.org |

Spectroscopic Methods for Detection in Complex Matrices

Detecting and quantifying this compound in complex matrices, such as biological fluids (plasma, urine) or environmental samples, requires highly sensitive and selective analytical methods that go beyond simple identification. nih.gov Spectroscopic techniques, particularly when coupled with chromatographic separation, provide the necessary performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the premier technique for this purpose, combining the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. fda.gov After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and the resulting ions are analyzed by the mass spectrometer.

For quantitative studies, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. fda.gov This precursor-to-product ion transition is highly specific to the target compound, minimizing interference from other components in the matrix and yielding very low limits of detection. nih.gov The use of a stable isotope-labeled internal standard is common to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. fda.gov This approach has been successfully used to identify various compounds and proteins in complex biological matrices like saliva, blood, semen, and vaginal fluid. nih.govresearchgate.net

| Technique | Application | Key Findings / Parameters | Reference |

| LC-MS/MS | Quantification in biological fluids | Precursor → Product ion transition for high specificity (MRM mode). Use of isotope-labeled internal standards for accuracy. | fda.gov |

| GC-MS | Identification of trace impurities | Provides mass spectra for definitive structural confirmation of volatile and semi-volatile unknowns. | orientjchem.org |

| UV-Vis Spectroscopy | Characterization of complex mixtures | Absorption bands between 230-680 nm can indicate the presence of alkaloids, flavonoids, and phenolic compounds alongside the target analyte. | nih.gov |

| FT-IR Spectroscopy | Functional group analysis in mixtures | Can identify characteristic vibrational frequencies for amides (N-H, C=O stretches) and aromatic rings, even in the presence of other components. | researchgate.net |

Crystallization and Polymorphism Studies for Process Optimization

The solid-state properties of an active pharmaceutical ingredient or a chemical intermediate are critical for process optimization, as they influence factors like solubility, stability, and handling. Crystallization is a key purification step that largely defines the final properties of the compound. mdpi.com

Crystallization for Process Optimization: The goal of crystallization process optimization is to consistently produce crystals of a desired size, shape, and purity. This is achieved by carefully controlling the level of supersaturation, which is the driving force for both crystal nucleation and growth. ponder.ing Key parameters that are manipulated include:

Solvent Selection: The choice of solvent affects the solubility of the compound and its impurities, influencing both yield and purity. ponder.ing

Temperature Profile: Controlled cooling rates are used in cooling crystallization to manage supersaturation, which in turn affects nucleation and growth kinetics. ponder.ingnih.govacs.org

Agitation Rate: Mixing influences heat and mass transfer within the crystallizer, affecting crystal size distribution. nih.govacs.org

Seeding: Introducing seed crystals can control nucleation, leading to more uniform crystal sizes and potentially suppressing the formation of unwanted crystalline forms. ponder.ing

Continuous crystallization, using methods like a Mixed Suspension–Mixed Product Removal (MSMPR) crystallizer, is increasingly being adopted to improve process efficiency and consistency compared to traditional batch methods. nih.govacs.org

Polymorphism: Polymorphism is the ability of a compound to exist in two or more different crystalline structures. researchgate.net Different polymorphs of the same compound can have distinct physicochemical properties, including melting point, solubility, and stability. researchgate.netmdpi.com Therefore, identifying and controlling polymorphism is essential during chemical development. The existence of different polymorphs can be influenced by crystallization conditions such as the solvent used, the rate of cooling, and temperature. mdpi.com

Characterization of different polymorphic forms is typically accomplished using a combination of analytical techniques:

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, such as melting or solid-solid transitions, allowing for the determination of melting points and the thermodynamic relationship between polymorphs. nih.gov

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to identify solvates or hydrates. nih.gov

Spectroscopy (FT-IR, Raman): Vibrational spectroscopy can differentiate polymorphs based on subtle differences in the molecular environment within the crystal lattice. nih.gov

| Technique | Purpose in Solid-State Characterization | Information Obtained | Reference |

| Powder X-ray Diffraction (PXRD) | Identification of crystalline forms | Unique diffraction pattern for each polymorph, confirming crystal structure. | nih.gov |

| Differential Scanning Calorimetry (DSC) | Thermal analysis | Melting points, enthalpies of fusion, detection of phase transitions between polymorphs. | nih.gov |

| Thermogravimetric Analysis (TGA) | Assessment of solvates/hydrates | Mass loss upon heating, indicating the presence of solvent or water in the crystal lattice. | nih.gov |

| Scanning Electron Microscopy (SEM) | Crystal morphology visualization | Information on the shape, size, and surface characteristics of the crystals. | nih.gov |

Role of N 2 Methylphenyl Propanamide As a Synthetic Intermediate and Probe Molecule

Building Block for Agrochemicals and Specialty Chemicals

The N-aryl propanamide core of N-(2-methylphenyl)propanamide is a key structural motif found in a variety of biologically active molecules used in agriculture. While the compound itself may not be the final active ingredient, it represents a fundamental building block from which more complex and potent derivatives are synthesized. Its chemical structure allows for modifications at the aromatic ring, the amide nitrogen, and the propanoyl group, making it a versatile starting point for creating new agrochemicals.

Research has shown that derivatives of this scaffold are investigated for potential use as fungicides and insecticides. The synthesis of novel compounds often involves using the N-(phenyl)amide structure as a base and introducing different functional groups to enhance biological activity and target specificity. For example, the general class of anilide fungicides often features a similar core structure. By modifying this basic scaffold, chemists can develop compounds with improved efficacy against specific plant pathogens. The potential applications for derivatives of this compound in the agrochemical sector are rooted in its role as a synthetic intermediate. cymitquimica.com

| Derivative Class | Synthetic Modification | Target Agrochemical Application | Research Finding |

| Nicotinamide Derivatives | The core amide concept is extended by splicing a nicotinic acid moiety with a thiophene group, creating complex amide structures. | Fungicides | A series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and showed significant fungicidal activity against cucumber downy mildew (CDM). mdpi.comresearchgate.netnih.gov |

| Semicarbazide Derivatives | The urea (B33335) linkage in lead compounds was converted to a semicarbazide, and the aniline portion was replaced with a 5-phenyl-2-furoyl group. | Insecticides, Fungicides | Synthesized semicarbazide derivatives displayed good insecticidal activity, particularly against Plutella xylostella L. (diamondback moth), but had lower fungicidal activity. mdpi.com |

| Chloro-propanamides | Halogenation of the propanamide side chain. | General Intermediate | Compounds like 2-chloro-N-(2-methylphenyl)propanamide are noted for their potential as intermediates in the synthesis of agrochemicals due to their unique reactivity patterns. cymitquimica.com |

Scaffold for Medicinal Chemistry Research (excluding clinical drug development)

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule from which a library of analogous compounds can be synthesized. The this compound structure serves as a valuable scaffold for the discovery of new therapeutic agents. Researchers synthesize numerous derivatives by altering substituents on the phenyl ring or modifying the propanamide side chain and then screen these compounds for activity against various biological targets. This approach, which excludes clinical drug development, is fundamental to early-stage drug discovery.

Studies have demonstrated the versatility of the propanamide scaffold in generating compounds with a wide range of biological activities. For instance, derivatives have been synthesized and evaluated for their potential as antiseizure agents, enzyme inhibitors, and antimicrobial compounds. These research efforts focus on establishing structure-activity relationships (SAR), which help chemists understand how specific molecular features influence a compound's biological effects.

| Research Area | Scaffold Modification | Key Findings |

| Antiseizure Agents | Synthesis of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a derivative of the propanamide scaffold. | The compound, (R)-AS-1, demonstrated broad-spectrum antiseizure activity in multiple mouse models and was identified as a positive allosteric modulator of the glutamate transporter EAAT2. nih.gov |

| Enzyme Inhibition | Creation of propanamide-sulfonamide conjugates based on the naproxen structure. | Novel conjugates were synthesized and showed potent, competitive inhibition of urease and cyclooxygenase-2 (COX-2), indicating potential for developing dual-action anti-inflammatory agents. nih.gov |

| Antimicrobial Agents | Synthesis of various 2-(6-methoxy-2-naphthyl)propionamide derivatives. | A series of new derivatives were created and screened for antimicrobial activity. Several compounds showed significant antibacterial and antifungal effects, in some cases comparable to standard agents like Ampicillin and Fluconazole. researchgate.net |

Use in Mechanistic Biological Probes and Impurity Standards

Beyond its role as a synthetic building block, this compound and its close derivatives serve specialized functions as tools for biological and chemical analysis. These include their use as mechanistic probes to investigate biological pathways and as certified standards for quality control in the pharmaceutical industry.

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively inhibiting a specific protein. While this compound itself is not a prominent probe, its scaffold is used to design such tools. For instance, inhibitors of enzymes like G9a and GLP methyltransferases have been developed from related chemical structures and are used to probe the roles of these enzymes in gene regulation. nih.gov Furthermore, isotopically labeled versions of similar compounds can be synthesized to trace their metabolic pathways and mechanisms of action within an organism.

One of the most well-defined roles for a derivative of this compound is as an impurity standard. In pharmaceutical manufacturing, it is crucial to identify and quantify any impurities in the final drug product. 2-Chloro-N-(2-methylphenyl)propanamide is officially recognized as "Prilocaine EP Impurity A"—a known impurity related to the synthesis of the local anesthetic Prilocaine. cymitquimica.comchemicalbook.com As a reference standard, it is used to calibrate analytical instruments and validate methods for ensuring the purity and safety of Prilocaine.

| Application | Compound | Role and Significance |

| Impurity Standard | 2-Chloro-N-(2-methylphenyl)propanamide | Officially designated as Prilocaine EP Impurity A. cymitquimica.comchemicalbook.com It is used as a certified reference material for the quality control of Prilocaine, a local anesthetic, by enabling the detection and quantification of this specific impurity. chemicalbook.com |

| Precursor for Impurity Synthesis | 2,3-dichloro-N-(o-tolyl)propanamide | Listed as Prilocaine Impurity 17, demonstrating that modifications of the N-(o-tolyl)propanamide structure are relevant for creating a panel of reference standards for related impurities. chemicalbook.com |

| Basis for Mechanistic Probes | General Propanamide Scaffold | The core structure is used to synthesize selective enzyme inhibitors (e.g., for urease, COX-2, methyltransferases), which then serve as chemical probes to investigate the biological functions and pathways regulated by these enzymes. nih.govnih.gov |

Future Research Directions and Unexplored Avenues for N 2 Methylphenyl Propanamide

Development of Enantioselective Synthetic Routes for Chiral Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. For N-(2-methylphenyl)propanamide, the introduction of chirality, particularly at the propanamide moiety or through the creation of atropisomers, could lead to derivatives with unique stereospecific properties. Future research should prioritize the development of efficient and highly selective enantioselective synthetic routes.

Promising approaches include the exploration of organocatalysis , which has emerged as a powerful tool for asymmetric synthesis. Chiral isothiourea catalysts, for instance, have been successfully employed in the atroposelective N-acylation of aniline-derived sulfonamides, achieving high yields and excellent enantioselectivities. A similar strategy could be adapted for the synthesis of axially chiral derivatives of this compound.

Furthermore, transition metal-catalyzed reactions offer a versatile platform for asymmetric synthesis. Palladium-catalyzed asymmetric allylic amination has been shown to be an effective method for producing axially chiral anilides. The development of novel chiral ligands, such as P/olefin ligands, could enhance the enantioselectivity and broaden the substrate scope of such reactions for this compound analogues. The use of chiral lithium amides in enantioselective lithiation followed by electrophilic quenching is another promising avenue for creating stereogenic centers with high optical purity.

The development of these enantioselective routes will be crucial for systematically investigating the structure-activity relationships of chiral this compound derivatives and for accessing single enantiomers for pharmacological and material science applications.

Advanced Mechanistic Elucidation of Biological Interactions

While the broader class of N-aryl amides is known to possess a wide range of biological activities, the specific interactions of this compound with biological targets remain largely uncharacterized. A critical future research direction is the detailed investigation of its potential biological effects and the underlying molecular mechanisms.

Initial screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could identify potential areas of bioactivity. Should any significant activity be discovered, a combination of biophysical techniques will be essential for a thorough mechanistic understanding. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinities, kinetics, and thermodynamics of the interaction between the compound and its biological target.

For a more detailed structural understanding of these interactions, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy will be indispensable. These techniques can provide atomic-level insights into the binding mode of this compound derivatives within the active site of a protein, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. This information is vital for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogues.

Furthermore, structure-activity relationship (SAR) studies on a library of synthesized derivatives will be crucial. By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can identify the key structural features required for interaction with a specific biological target.

Exploration of Novel Chemical Transformations

The chemical landscape of this compound can be significantly expanded through the exploration of novel chemical transformations. Modern synthetic methodologies offer powerful tools for the late-stage functionalization of molecules, allowing for the rapid generation of diverse analogues from a common core structure.

A particularly promising area is C-H activation . Palladium-catalyzed ortho-alkoxylation and ortho-arylation of anilides have been successfully demonstrated, providing a direct method for introducing new functional groups at the aromatic ring of the 2-methylphenyl moiety. nih.gov These transformations, often facilitated by a directing group effect from the amide functionality, can be performed under increasingly mild conditions. acs.org

Photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling a wide range of reactions under mild, visible-light-mediated conditions. This methodology could be applied to the synthesis and modification of this compound in several ways, including novel amide synthesis protocols and the introduction of various functional groups through radical-mediated processes. nih.gov Nickel-photoredox dual catalysis, for example, has been shown to promote amide arylations at moderate temperatures and without the need for strong bases. chemistryviews.org

Biocatalysis offers an environmentally friendly and highly selective alternative for chemical synthesis. Enzymes such as lipases, proteases, and nitrile hydratases can be employed for the synthesis and modification of amides. manchester.ac.ukresearchgate.net The use of biocatalysts could enable the synthesis of this compound and its derivatives under mild aqueous conditions with high chemo-, regio-, and stereoselectivity.

Integration of Computational and Experimental Methodologies for Rational Design

To accelerate the discovery and optimization of this compound derivatives with desired properties, a synergistic approach that integrates computational and experimental methodologies is essential. Rational drug design , a cornerstone of modern medicinal chemistry, can be effectively applied to this class of compounds.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes and affinities of this compound analogues to specific biological targets. These computational predictions can help prioritize the synthesis of compounds with the highest likelihood of being active, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds and to guide the design of new molecules with improved potency and selectivity.

Q & A

Q. Advanced Optimization Strategies

- Catalytic systems : Amine bases like DMAP (4-dimethylaminopyridine) accelerate reaction rates by stabilizing intermediates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields (85–92%) .

How do structural modifications of this compound influence its physicochemical properties?

Basic Research Focus

The methyl group at the ortho position on the phenyl ring introduces steric hindrance, reducing rotational freedom and increasing thermal stability. Key modifications include:

- Halogenation : Adding chlorine at the propanamide chain (e.g., 2-chloro-N-(2-methylphenyl)propanamide) increases lipophilicity (logP from 1.8 to 2.5) and alters solubility profiles .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring lower the compound’s pKa (e.g., from 9.2 to 8.4), impacting ionization in biological systems .

Q. Advanced Analysis

- X-ray crystallography : Reveals intermolecular hydrogen bonding between the amide carbonyl and adjacent methyl groups, stabilizing crystal lattices (bond length: 2.89 Å) .

- DFT calculations : Predict how substituents alter frontier molecular orbitals (HOMO-LUMO gaps), correlating with reactivity in electrophilic substitution .

What analytical techniques are most effective for characterizing this compound and detecting impurities?

Q. Basic Techniques

- NMR spectroscopy : NMR shows distinct peaks for the methylphenyl group (δ 2.3 ppm, singlet) and amide proton (δ 8.1 ppm, broad) .

- HPLC-MS : Reversed-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted 2-methylaniline (retention time: 3.2 min vs. 5.8 min for the product) .

Q. Advanced Methodologies

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (CHNO) with <2 ppm error .

- Solid-state NMR : Detects polymorphic forms, critical for bioavailability studies in pharmaceutical applications .

How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Q. Basic Approaches

- Molecular docking : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2). Derivatives with bulkier substituents show improved docking scores (−9.2 kcal/mol vs. −7.5 kcal/mol for the parent compound) .

- QSAR models : Correlate substituent electronegativity with anti-inflammatory activity (R = 0.87) .

Q. Advanced Integration

- Molecular dynamics (MD) simulations : Track conformational changes in ligand-receptor complexes over 100 ns, identifying stable binding poses .

- ADMET prediction : Tools like SwissADME estimate metabolic stability (e.g., cytochrome P450 inhibition risks) .

How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Q. Basic Troubleshooting

- Tautomerism : Discrepancies in NMR signals may arise from keto-enol tautomerism. Low-temperature NMR (−40°C) stabilizes the dominant form .

- Impurity profiling : GC-MS identifies byproducts like N-acetylated derivatives, which may co-elute with the target compound .

Q. Advanced Strategies

- Dynamic NMR : Quantifies exchange rates between tautomers (e.g., ΔG‡ = 50 kJ/mol for enol-keto interconversion) .

- Synchrotron X-ray diffraction : Resolves ambiguous crystallographic data caused by disorder in the methylphenyl group .

What methodologies are recommended for studying the biological interactions of this compound?

Q. Basic Techniques

- Enzyme inhibition assays : Measure IC values against targets like acetylcholinesterase (e.g., 12 µM for a chloro-substituted derivative) .

- Fluorescence quenching : Monitors binding to serum albumin (K = 1.2 × 10 M), indicating pharmacokinetic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.